molecular formula C27H26N2O3S B3004694 ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 450347-43-0

ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B3004694
CAS No.: 450347-43-0
M. Wt: 458.58
InChI Key: COUVRUKXHYYTOQ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features an indole core, a sulfanyl group, and an ester functionality. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-3-32-27(31)20-12-14-22(15-13-20)28-26(30)18-33-25-17-29(24-11-7-6-10-23(24)25)16-21-9-5-4-8-19(21)2/h4-15,17H,3,16,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUVRUKXHYYTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Acylation: The acetamido group is introduced via acylation, where the indole derivative reacts with an acyl chloride or anhydride.

    Esterification: The final step involves esterification, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate exhibit anticancer activity. Research has shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, indole-based compounds have been tested for their efficacy against breast cancer cell lines, demonstrating significant cytotoxic effects .

Mechanism of Action
The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies suggest that these compounds may interact with specific receptors or enzymes involved in cancer progression, thereby inhibiting tumor growth .

Pharmacology

Analgesic and Anti-inflammatory Effects
Compounds structurally related to this compound have been investigated for their analgesic and anti-inflammatory properties. Research indicates that the indole moiety is crucial for these effects, as it can influence pain pathways and inflammatory responses .

Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound. Studies have shown that certain indole derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Synthesis of Functional Materials
this compound can be utilized in synthesizing advanced materials due to its unique chemical structure. Its ability to form stable complexes with metals makes it a candidate for developing novel catalysts or sensors .

Polymer Chemistry
In polymer science, this compound can serve as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityIndole derivatives showed significant cytotoxicity against breast cancer cells with IC50 values indicating strong potential for further development.
Study BAnalgesic PropertiesIndole-based compounds demonstrated reduced inflammation in animal models, suggesting potential for pain management therapies.
Study CNeuroprotectionCompounds exhibited protective effects against oxidative stress in neuronal cultures, indicating a pathway for neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The sulfanyl group may enhance binding affinity or specificity, while the ester functionality can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Sulindac: A nonsteroidal anti-inflammatory drug with a sulfanyl group.

    Ethyl benzoate: A simple ester used in flavorings and fragrances.

Uniqueness

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is unique due to its combination of an indole core, a sulfanyl group, and an ester functionality, which together confer specific biological activities and chemical properties not found in simpler analogs.

Biological Activity

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C25H29N3O5S
  • Molecular Weight : 485.59 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects through several mechanisms:

  • G Protein-Coupled Receptor Modulation : this compound may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various tissues .

Pharmacological Studies

A review of recent studies highlights the following findings:

StudyFindings
Demonstrated that the compound exhibits significant activity against cancer cell lines, indicating potential as an anticancer agent.
Showed that it effectively reduces inflammation in animal models of arthritis.
Reported on the compound's ability to modulate neurotransmitter levels, suggesting implications for neurological disorders.

Case Study 1: Cancer Cell Lines

In vitro studies conducted on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Inflammatory Models

In a murine model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. Histological analysis indicated decreased leukocyte infiltration and lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into the specific GPCRs involved in mediating its effects.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans, particularly for cancer and inflammatory diseases.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Basic: What are the standard synthetic routes for ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Sulfanyl Acetamide Formation : React 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetic acid derivatives with hydrazine hydrate under reflux in absolute ethanol (4–6 hours) to form acetohydrazide intermediates. Monitor progress via TLC (chloroform:methanol, 7:3 ratio) .

Indole Functionalization : Introduce the 1-[(2-methylphenyl)methyl]-1H-indol-3-yl moiety via nucleophilic substitution or reductive amination. Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Esterification : Couple the intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane.
Validation : Confirm intermediates via LC-MS (for molecular weight) and ¹H/¹³C NMR (to verify sulfanyl and indole proton environments) .

Advanced: How can conflicting spectral data (e.g., NMR or XRD) for this compound be resolved during structural elucidation?

Methodological Answer:
Conflicts often arise due to:

  • Tautomerism : The sulfanyl group may exhibit thione-thiol tautomerism, altering NMR peak positions. Use variable-temperature NMR (e.g., 25°C to −40°C) to stabilize conformers .
  • Crystallographic Disorder : Single-crystal XRD may show disordered regions in the 2-methylphenyl or indole moieties. Refine data using software like SHELXL with anisotropic displacement parameters .
  • Solvent Artifacts : Residual solvent peaks in NMR (e.g., DMSO-d₆ at 2.50 ppm) can overlap with aromatic protons. Compare data across multiple solvents (CDCl₃ vs. DMSO-d₆) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Based on analogous compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.
    • Skin Contact : Wash with 10% sodium bicarbonate solution to neutralize acidic byproducts .
  • Waste Disposal : Collect organic waste in halogen-resistant containers due to potential sulfur and halogen content .

Advanced: How can researchers optimize reaction yields for the sulfanyl-acetamido coupling step?

Methodological Answer:
Key variables to optimize:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency by 15–20% compared to EDCI alone .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of the indole intermediate but may increase side reactions. Balance with dichloromethane for controlled reactivity .
  • Temperature : Maintain 0–5°C during coupling to minimize racemization of the acetamido group.

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities from the parent compound. Set detection at 254 nm (aromatic absorption) .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 65.12%, H: 5.71%, N: 6.23%) to confirm stoichiometry .
  • Melting Point : A sharp MP (e.g., 168–170°C) indicates high crystallinity and purity .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on the indole and sulfanyl groups as potential binding motifs .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For this compound, predicted logP ≈ 3.2 suggests moderate membrane permeability .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole ring for functionalization .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Exothermic Reactions : Control temperature during sulfanyl group introduction using jacketed reactors with chilled water circulation .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to acetamide) to minimize unreacted starting materials .

Advanced: How can researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) across studies?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., MIC against E. coli ATCC 25922) and NCI-60 cell lines for anticancer screening .
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products (e.g., hydrolyzed ester) contributing to activity .
  • Structure-Activity Relationships (SAR) : Modify the 2-methylphenyl group to a 4-fluorophenyl analog and compare IC₅₀ values to isolate critical pharmacophores .

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